(3S,4R)-4-((4-Fluorophenethyl)amino)tetrahydrofuran-3-ol
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Overview
Description
(3S,4R)-4-((4-Fluorophenethyl)amino)tetrahydrofuran-3-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a tetrahydrofuran ring substituted with a 4-fluorophenethylamino group, which may impart unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((4-Fluorophenethyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and 4-fluorophenethylamine.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be formed through cyclization reactions involving appropriate precursors.
Substitution Reaction: The 4-fluorophenethylamino group is introduced via a substitution reaction, often using a suitable leaving group and base.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (3S,4R) enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-((4-Fluorophenethyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (3S,4R)-4-((4-Fluorophenethyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-4-((4-Chlorophenethyl)amino)tetrahydrofuran-3-ol
- (3S,4R)-4-((4-Methylphenethyl)amino)tetrahydrofuran-3-ol
- (3S,4R)-4-((4-Bromophenethyl)amino)tetrahydrofuran-3-ol
Uniqueness
(3S,4R)-4-((4-Fluorophenethyl)amino)tetrahydrofuran-3-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as:
- Increased Lipophilicity : Enhances membrane permeability.
- Metabolic Stability : Fluorine can improve the compound’s resistance to metabolic degradation.
- Biological Activity : The fluorine atom may enhance binding affinity to molecular targets.
Properties
Molecular Formula |
C12H16FNO2 |
---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
(3S,4R)-4-[2-(4-fluorophenyl)ethylamino]oxolan-3-ol |
InChI |
InChI=1S/C12H16FNO2/c13-10-3-1-9(2-4-10)5-6-14-11-7-16-8-12(11)15/h1-4,11-12,14-15H,5-8H2/t11-,12-/m1/s1 |
InChI Key |
IGXKQVJRDCVXRN-VXGBXAGGSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NCCC2=CC=C(C=C2)F |
Canonical SMILES |
C1C(C(CO1)O)NCCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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